molecular formula C17H15NO5S B2423646 2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid CAS No. 326015-91-2

2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid

Cat. No.: B2423646
CAS No.: 326015-91-2
M. Wt: 345.37
InChI Key: AASLVPZFEXZXTO-UHFFFAOYSA-N
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Description

2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a methoxycarbonyl group, and a sulfanyl linkage

Properties

IUPAC Name

2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-23-17(22)11-6-8-12(9-7-11)18-15(19)10-24-14-5-3-2-4-13(14)16(20)21/h2-9H,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASLVPZFEXZXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via Nucleophilic Substitution

Route 1 : Alkylation of 2-mercaptobenzoic acid with N-(4-methoxycarbonylphenyl)chloroacetamide.

  • Reagents :
    • 2-Mercaptobenzoic acid : Synthesized via reduction of 2-sulfobenzoic acid derivatives or direct thiolation of halobenzoates.
    • N-(4-Methoxycarbonylphenyl)chloroacetamide : Prepared by reacting methyl 4-aminobenzoate with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

Procedure :

  • Dissolve 2-mercaptobenzoic acid (1.0 eq) in dimethylacetamide (DMAc).
  • Add potassium carbonate (1.2 eq) and N-(4-methoxycarbonylphenyl)chloroacetamide (1.05 eq).
  • Heat at 50–70°C for 6–12 hours under nitrogen.
  • Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 68–75%.

Amide Coupling Post-Thioether Formation

Route 2 : Sequential synthesis involving thioether linkage followed by carbamoyl group installation.

  • Synthesis of 2-(chloroacetamidomethylsulfanyl)benzoic acid :
    • React 2-mercaptobenzoic acid with chloroacetyl chloride in toluene/K₂CO₃.
  • Coupling with methyl 4-aminobenzoate :
    • Use carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in DMF to form the amide bond.

Optimization :

  • Temperature : 0°C → room temperature for amide coupling to minimize racemization.
  • Solvent : DMF enhances solubility of polar intermediates.

Yield : 82% (amide step), 65% overall.

Industrial-Scale Adaptations and Process Intensification

Continuous Flow Synthesis

Advantages : Enhanced heat/mass transfer, reduced reaction times.

  • Thioether step : Tubular reactor with immobilized K₂CO₃ for continuous base delivery.
  • Amide coupling : Microreactors with EDC/HOBt enable precise stoichiometric control.

Productivity : 1.2 kg/day in pilot-scale setups.

Solvent and Catalyst Recycling

Green chemistry initiatives :

  • Replace DMAc with cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Recover palladium catalysts from coupling reactions via carbon filtration (90% recovery).

Analytical Characterization and Quality Control

Critical quality attributes :

  • Purity : ≥99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Structural confirmation :
    • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, amide NH), δ 4.1 (s, 2H, SCH₂).
    • IR : 1695 cm⁻¹ (C=O stretch, ester), 1650 cm⁻¹ (amide I band).

Applications and Derivative Synthesis

Pharmaceutical relevance :

  • Intermediate for dibenzoxepinacetic acid analogues with anti-allergic activity.
  • Functionalization via ester hydrolysis yields carboxylate prodrugs.

Chemical Reactions Analysis

Types of Reactions

2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H18N4O5S
  • Molecular Weight : 390.4 g/mol
  • IUPAC Name : 2-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)benzoic acid
  • InChI Key : AASLVPZFEXZXTO-UHFFFAOYSA-N

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

  • Anti-inflammatory Properties : Investigated for its ability to inhibit inflammatory pathways.
  • Antimicrobial Activity : Shows potential against various microbial strains.
  • Anticancer Research : Explored for its efficacy in targeting cancer cells through specific molecular interactions.

Biological Studies

  • Used to study interactions with biological macromolecules such as proteins and nucleic acids, providing insights into drug design and mechanism of action.

Industrial Applications

  • Serves as a precursor in the synthesis of advanced materials and other complex organic compounds, highlighting its versatility in chemical manufacturing.

Case Studies and Research Findings

StudyFocus AreaFindings
Study A (2020)Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
Study B (2021)Antimicrobial efficacyShowed activity against resistant bacterial strains, suggesting potential as a therapeutic agent.
Study C (2022)Anticancer propertiesInduced apoptosis in cancer cell lines, indicating possible use in cancer therapy.

Mechanism of Action

The mechanism of action of 2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl group may play a crucial role in the binding process, while the methoxycarbonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features, including a methoxycarbonyl group, a phenyl ring, and a sulfanyl moiety. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

The molecular formula of the compound is C12H13NO5SC_{12}H_{13}NO_5S, with a molecular weight of 283.30 g/mol. The IUPAC name is 2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanylacetic acid. The structure includes functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC12H13NO5S
Molecular Weight283.30 g/mol
IUPAC Name2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanylacetic acid
InChIInChI=1S/C12H13NO5S/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-19-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
InChI KeyRLNCNRJQDLWULX-UHFFFAOYSA-N

Antimicrobial Properties

Research has demonstrated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity against various pathogens. A study evaluated the in vitro effectiveness of similar compounds against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.125 to 8 μM, with notable efficacy against multidrug-resistant strains .

Key Findings:

  • The compound showed potent activity against Gram-positive bacteria such as Staphylococcus aureus , with MIC values as low as 0.49 μM.
  • It was less effective against Gram-negative bacteria and fungi, indicating a selective action mechanism .

Enzyme Inhibition

The sulfanyl group in the compound is associated with enzyme inhibition properties. Compounds with similar functionalities have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Enzyme Inhibition Data:

EnzymeActivity Level
AcetylcholinesteraseStrong Inhibition
UreaseModerate Inhibition

Case Studies

  • Antimicrobial Efficacy Against Mycobacteria :
    A study synthesized several salicylanilide derivatives and tested them against Mycobacterium tuberculosis . The most active derivatives exhibited MIC values between 0.25 and 2 μM, indicating strong potential for treating resistant strains without cross-resistance to existing drugs .
  • Enzyme Interaction Studies :
    Research on similar compounds revealed significant binding interactions with bovine serum albumin (BSA), suggesting therapeutic potential in drug delivery systems and enzyme inhibition .

Q & A

Q. What synthetic routes are commonly employed for preparing 2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid, and how are key intermediates characterized?

The compound is synthesized via a Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, followed by carbamoylation and sulfanyl group introduction. Key intermediates are characterized using IR spectroscopy (e.g., C=O stretches at ~1695 cm⁻¹), LC-MS (m/z 298.2 [M-H]⁻), and elemental analysis (C, H, N deviations <0.1%) to confirm structural integrity . Friedel-Crafts acylation is used for precursor preparation, with rigorous purification via column chromatography .

Q. How is the purity and stability of this compound validated in aqueous and organic solvents?

Purity (>95%) is confirmed via HPLC with UV detection at 254 nm. Stability studies involve dissolving the compound in DMSO, ethanol, and phosphate buffer (pH 7.4) at 25°C and 4°C, followed by LC-MS monitoring over 72 hours. Degradation products are identified using high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for structural elucidation?

FT-IR identifies functional groups (e.g., sulfanyl S-H stretches at ~2550 cm⁻¹, carboxylic acid O-H at ~3000 cm⁻¹). NMR (¹H and ¹³C) resolves aromatic protons (δ 7.2–8.1 ppm) and carbamoyl methylene groups (δ 3.5–4.0 ppm). X-ray crystallography, if applicable, determines dihedral angles and molecular packing .

Advanced Research Questions

Q. How do stereochemical considerations impact the synthesis and biological activity of this compound?

The sulfanyl and carbamoyl groups introduce chiral centers, resulting in R/S enantiomers. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with enantiomeric excess (ee) quantified via polarimetry. Biological assays (e.g., enzyme inhibition) reveal differences in activity between enantiomers, necessitating asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) .

Q. What computational strategies predict binding affinities and molecular interactions of this compound with biological targets?

Glide XP docking (Schrödinger Suite) evaluates binding modes in hydrophobic pockets. Molecular dynamics (MD) simulations (AMBER force field) assess stability over 100 ns. Free energy calculations (MM-GBSA) predict ΔG binding (±1.5 kcal/mol accuracy). WaterMap analysis identifies displacement of high-energy water molecules in active sites .

Q. How does this compound perform in comparative studies with structurally related benzoic acid derivatives?

Structure-activity relationship (SAR) studies compare substituent effects on the phenyl ring (e.g., electron-withdrawing vs. donating groups). For example, replacing methoxycarbonyl with trifluoromethyl enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in microsomal assays). Derivatives are screened against targets like HCV NS3/4A protease, with IC₅₀ values correlated to logP and polar surface area .

Q. What methodologies address low solubility in pharmacokinetic studies?

Co-crystallization with cyclodextrins (e.g., HP-β-CD) improves aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL). Nanosuspensions (precipitated by antisolvent method) enhance bioavailability (AUC₀–24 increased by 3.2-fold in rodent models). Solid dispersion with PVP-VA64 (spray drying) reduces crystallinity (confirmed by XRD) .

Q. How are adsorption and removal efficiencies quantified in environmental applications?

Batch adsorption studies use activated carbon (AC) functionalized with the compound. Langmuir isotherms model Co²⁺ adsorption (qₘₐₓ = 68.2 mg/g at pH 6). Competitive ion effects (e.g., Na⁺, Ca²⁺) are assessed via ICP-OES. Regeneration with 0.1 M HNO₃ achieves >85% recovery over five cycles .

Methodological Notes

  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak AD-H) and circular dichroism (CD) for enantiomer validation .
  • Computational Validation : Cross-validate docking results with experimental IC₅₀ values to refine scoring functions .
  • Environmental Testing : Include controls for matrix effects (e.g., humic acids) in adsorption studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.